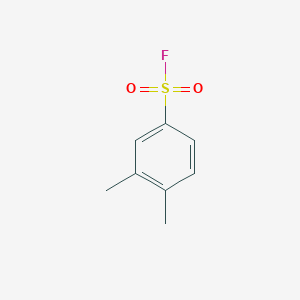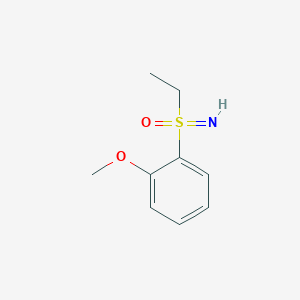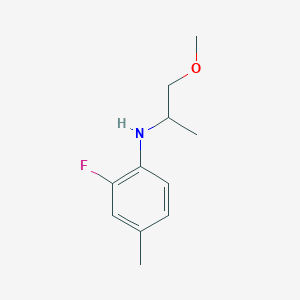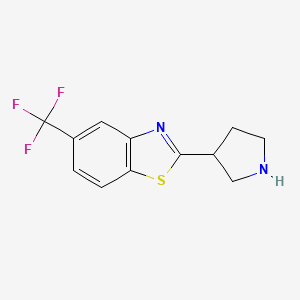
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with two methyl groups and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL typically involves the reaction of 1,2-dimethylpiperidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with 1,2-dimethylpiperidine in the presence of a suitable catalyst to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also modulate signaling pathways and biochemical processes, contributing to its observed effects.
類似化合物との比較
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL can be compared with other similar compounds, such as:
4-(2-Aminoethyl)piperidine: Lacks the additional methyl groups and hydroxyl group, resulting in different chemical and biological properties.
1,2-Dimethylpiperidine: Lacks the aminoethyl group, leading to different reactivity and applications.
4-(2-Aminoethyl)-N-phenylpiperidine: Contains a phenyl group instead of the hydroxyl group, which affects its interactions and applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,2-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-7-9(12,3-5-10)4-6-11(8)2/h8,12H,3-7,10H2,1-2H3 |
InChIキー |
XSCXCSYIIOPRDE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN1C)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride](/img/structure/B13246738.png)
![6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13246751.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine](/img/structure/B13246754.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)



![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)

![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)

amine](/img/structure/B13246799.png)
